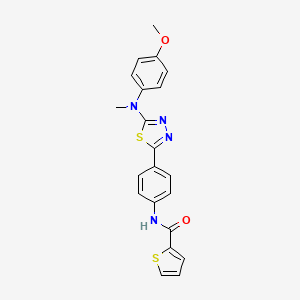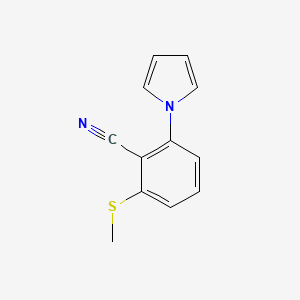
2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzenecarbonitrile” is an organic compound containing a pyrrole ring, a benzenecarbonitrile group, and a methylsulfanyl group . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms . Benzenecarbonitrile, also known as cyanobenzene or benzonitrile, is an aromatic organic compound with a cyano substituent on benzene . The methylsulfanyl group is a sulfur-containing functional group that consists of a sulfur atom bonded to a methyl group and a hydrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the conjugated system of the pyrrole and benzenecarbonitrile rings . The presence of the nitrogen in the pyrrole ring and the cyano group in the benzenecarbonitrile could result in interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrrole ring is electron-rich and could undergo electrophilic aromatic substitution . The cyano group could be hydrolyzed to form a carboxylic acid . The sulfur atom in the methylsulfanyl group is a potential site for nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors that could influence its properties include its polarity, its solubility in various solvents, its melting and boiling points, and its spectral properties .科学的研究の応用
Vibrational Spectroscopy and Molecular Docking
A study on a closely related compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, utilized FT-IR and FT-Raman spectroscopy for structural analysis. Density functional theory (DFT) was employed to optimize the molecule's structure, with findings consistent with XRD results. The study also reported on the compound's nonlinear optical properties and molecular electrostatic potential (MEP), indicating possible sites for electrophilic attack. Molecular docking suggested potential binding at the catalytic site of substrates, highlighting the compound's relevance as a chemotherapeutic agent (Haress et al., 2015).
Synthesis and Reactivity
Another investigation focused on the synthesis and reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile, showing the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into various derivatives. This process demonstrates the compound's versatility in creating a range of chemical structures, which can be pivotal in the development of new materials or pharmaceuticals (Katritzky et al., 1995).
Novel Pyridine Derivatives
Research on novel pyridine and fused pyridine derivatives, starting from a related pyridine-carbonitrile compound, yielded a series of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings, indicating moderate to good binding energies with target proteins. The synthesized products exhibited antimicrobial and antioxidant activities, suggesting their potential for therapeutic use (Flefel et al., 2018).
Transfer Hydrogenation Catalysts
A study on 2-(pyridine-2-ylmethylsulfanyl)benzoic acid and its derivatives found that they are effective catalysts for transfer hydrogenation (TH) of carbonyl compounds in water, using glycerol as a hydrogen donor. This research highlights the compound's application in green chemistry and sustainable chemical processes (Prakash et al., 2014).
Safety and Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with “2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzenecarbonitrile”. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .
将来の方向性
The future directions for research on “2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzenecarbonitrile” would depend on its intended applications. If it’s a potential drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety . If it’s a new reagent or catalyst, future research could involve testing its performance in various chemical reactions .
特性
IUPAC Name |
2-methylsulfanyl-6-pyrrol-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-15-12-6-4-5-11(10(12)9-13)14-7-2-3-8-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REODBOOBBGDNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1C#N)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

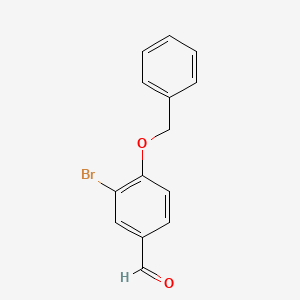
![1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2967728.png)
![(4-methylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2967731.png)
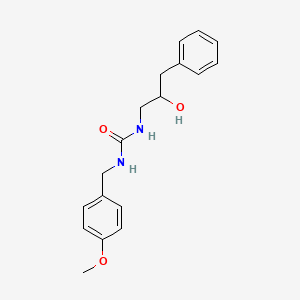
![5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2967735.png)
![Benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2967738.png)

![2-Benzylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2967741.png)

![3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2967744.png)
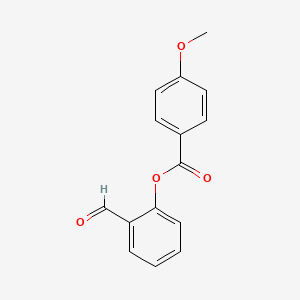
![8-[2-(2,3-Dichlorophenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2967747.png)

